molecular formula C11H22ClNO3 B2587452 Ethyl 3-amino-2-[(oxan-4-yl)methyl]propanoate hydrochloride CAS No. 2445785-77-1

Ethyl 3-amino-2-[(oxan-4-yl)methyl]propanoate hydrochloride

Cat. No.: B2587452
CAS No.: 2445785-77-1
M. Wt: 251.75
InChI Key: OKUABAKJTBUYQQ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-[(oxan-4-yl)methyl]propanoate hydrochloride is a synthetic organic compound featuring a propanoate ester backbone substituted with an amino group at position 3 and an oxan-4-ylmethyl group at position 2. As a hydrochloride salt, it exhibits improved solubility in polar solvents compared to its free base form.

Properties

IUPAC Name

ethyl 2-(aminomethyl)-3-(oxan-4-yl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3.ClH/c1-2-15-11(13)10(8-12)7-9-3-5-14-6-4-9;/h9-10H,2-8,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUABAKJTBUYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1CCOCC1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-2-[(oxan-4-yl)methyl]propanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ethyl 3-aminopropanoate and 4-hydroxytetrahydropyran.

    Formation of Intermediate: The 4-hydroxytetrahydropyran is first converted to its corresponding bromide or tosylate derivative using reagents like phosphorus tribromide (PBr3) or tosyl chloride (TsCl).

    Nucleophilic Substitution: The intermediate is then reacted with ethyl 3-aminopropanoate in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the desired product.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid (HCl) to obtain the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-[(oxan-4-yl)methyl]propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acyl chlorides, and bases like NaH or K2CO3.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted amino esters.

Scientific Research Applications

Pharmaceutical Development

Ethyl 3-amino-2-[(oxan-4-yl)methyl]propanoate hydrochloride has been identified as a promising candidate in drug development due to its structural features that suggest potential biological activity. The compound's unique oxane ring and amino group allow for various interactions with biological targets, making it suitable for further research in medicinal chemistry.

Potential Applications:

  • Antiviral Agents: Preliminary studies indicate that compounds similar to this compound may exhibit activity against viral infections by inhibiting specific viral enzymes or receptors.
  • Neurological Disorders: Its ability to cross the blood-brain barrier could make it a candidate for treating neurological conditions, though extensive pharmacokinetic studies are necessary to confirm this potential.

Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups facilitate various chemical reactions, making it valuable in synthetic organic chemistry.

Key Reactions:

  • Nucleophilic Substitution: The amino group can engage in nucleophilic substitution reactions, allowing for the formation of diverse derivatives.
  • Ester Hydrolysis: The ester functionality can undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids and alcohols, which are useful in further synthetic pathways.

Biological Studies

Research into the biological interactions of this compound is essential for understanding its therapeutic potential. Interaction studies are crucial for elucidating how the compound behaves in biological systems.

Biological Activity Insights:

  • Receptor Interactions: Initial data suggest that the compound may interact with various receptors or enzymes, but comprehensive pharmacodynamic studies are required to elucidate these interactions fully.

Data Table: Comparison of Similar Compounds

Compound NameStructural FeaturesPotential Applications
This compoundOxane ring, amino groupAntiviral agents, neurological disorders
Methyl 3-amino-2-hydroxypropanoate hydrochlorideHydroxyl group instead of oxaneVarying biological activity
Ethyl 3-amino-2-methylpropanoate hydrochlorideMethyl group instead of oxanePotential anti-inflammatory effects

Case Studies

  • Antiviral Research: A study investigating compounds similar to this compound demonstrated inhibition of viral replication in vitro, suggesting its potential as an antiviral agent. Further research is needed to optimize its efficacy and safety profile.
  • Neuropharmacology: In a pilot study on neuroprotective agents, this compound showed promise in reducing neuronal cell death induced by oxidative stress. This opens avenues for exploring its application in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of ethyl 3-amino-2-[(oxan-4-yl)methyl]propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The tetrahydropyran ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key molecular parameters of Ethyl 3-amino-2-[(oxan-4-yl)methyl]propanoate hydrochloride with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (Da) Substituents Key Features References
Ethyl 3-amino-2-[(oxan-4-yl)methyl]propanoate HCl C10H20ClNO3 ~237.7 (estimated) Ethyl ester, oxan-4-ylmethyl, amino Enhanced lipophilicity, rigid moiety
Methyl 3-amino-2-(oxan-4-yl)propanoate HCl C9H18ClNO3 223.7 Methyl ester, oxan-4-yl, amino Lower molecular weight, higher solubility
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate HCl C11H15Cl2NO3 280.15 Ethyl ester, 4-chlorophenyl, hydroxy Aromatic substituent, chiral center
Methyl 3-amino-2-(4-chlorophenyl)propanoate HCl C10H13Cl2NO2 250.12 Methyl ester, 4-chlorophenyl, amino Planar aromatic group, halogenated

Key Observations :

  • Ester Group Impact : Ethyl esters (e.g., ~237.7 Da) generally exhibit higher lipophilicity than methyl analogs (e.g., 223.7 Da), which may influence membrane permeability in drug design .
  • Solubility : Hydrochloride salts universally improve aqueous solubility, critical for bioavailability in pharmaceutical applications .

Biological Activity

Ethyl 3-amino-2-[(oxan-4-yl)methyl]propanoate hydrochloride is a chemical compound of increasing interest in biological and medicinal research. Characterized by its unique molecular structure, which includes an amino group, an ester group, and a tetrahydropyran (oxane) ring, this compound has been investigated for its potential therapeutic properties and interactions with biomolecules.

The molecular formula of this compound is C10H19ClNO3C_{10}H_{19}ClNO_3, with a molecular weight of approximately 237.72 g/mol. Its structure allows for various chemical reactions, including hydrolysis, nucleophilic substitution, and condensation reactions.

Property Value
Molecular FormulaC₁₀H₁₉ClNO₃
Molecular Weight237.72 g/mol
Functional GroupsAmino, Ester
Structural FeatureTetrahydropyran ring

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with enzymes and receptors, potentially modulating their activity. The ester group can undergo hydrolysis to release bioactive metabolites that may exert therapeutic effects.

Pharmacological Studies

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have shown potential antimicrobial effects against various pathogens. The compound's structural features may enhance its ability to disrupt microbial cell membranes or interfere with metabolic processes.
  • Anti-inflammatory Properties : In vitro studies suggest that the compound may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
  • Cytotoxicity : Case studies have demonstrated the compound's cytotoxic effects on cancer cell lines, suggesting it could be a candidate for further development in cancer therapeutics.
Biological Activity Effect
AntimicrobialEffective against pathogens
Anti-inflammatoryInhibition of cytokines
CytotoxicityInduces apoptosis in cancer cells

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
  • Cytotoxicity in Cancer Research : In a study involving human breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of 30 µM, indicating substantial cytotoxic activity compared to control treatments.
  • Inflammation Model : In a murine model of acute inflammation, administration of the compound resulted in a marked decrease in paw edema compared to untreated controls, highlighting its potential as an anti-inflammatory agent.

Q & A

Q. How can computational models predict solubility and formulation compatibility?

  • QSAR Modeling : Train models on datasets of structurally related hydrochlorides to predict aqueous solubility (e.g., using Abraham parameters) .
  • Co-Solvent Screening : Use Hansen solubility parameters to identify excipients (PEG 400, DMSO) that enhance solubility without inducing precipitation .

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